Home > Products > Screening Compounds P27603 > Betahistine monomesilate
Betahistine monomesilate - 380416-14-8

Betahistine monomesilate

Catalog Number: EVT-412919
CAS Number: 380416-14-8
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Betahistine monomesilate is a pharmaceutical compound primarily used in the treatment of vestibular disorders, particularly Ménière's disease. It is a histamine analog that exhibits agonistic activity at histamine H1 receptors and antagonistic activity at histamine H3 receptors. This dual action is believed to enhance vestibular compensation and improve blood flow in the inner ear, thereby alleviating symptoms such as vertigo and tinnitus .

Source

Betahistine was first synthesized in the 1960s and has since been marketed under various trade names, including BetaSerc. It is available in oral tablet form and is widely prescribed across Europe and other regions for managing vestibular disorders .

Classification

Betahistine monomesilate is classified as an antivertigo agent. It falls under the category of histamine receptor agonists and antagonists, specifically targeting H1 and H3 receptors. Its primary therapeutic use is for the management of symptoms associated with Ménière's disease .

Synthesis Analysis

Methods

The synthesis of betahistine typically involves the reaction of 2-pyridineethanol with methylamine, followed by the formation of the mesylate salt. The process can be summarized in a series of steps:

  1. Formation of 2-Pyridineethanol: This is achieved through standard organic synthesis techniques.
  2. Methylation: The hydroxyl group of 2-pyridineethanol is methylated using methyl iodide or another suitable methylating agent.
  3. Mesylation: The resulting compound is treated with methanesulfonyl chloride to form betahistine monomesilate.

Technical Details

C8H12N2+CH3OSO2ClC8H12N2CH4O3S\text{C}_8\text{H}_{12}\text{N}_2+\text{CH}_3\text{OSO}_2\text{Cl}\rightarrow \text{C}_8\text{H}_{12}\text{N}_2\cdot \text{CH}_4\text{O}_3\text{S}

This synthesis pathway emphasizes the formation of the mesylate salt, which enhances the solubility and bioavailability of betahistine when administered orally .

Molecular Structure Analysis

Structure

The molecular formula for betahistine monomesilate is C8H12N2CH4O3S\text{C}_8\text{H}_{12}\text{N}_2\cdot \text{CH}_4\text{O}_3\text{S}, with a molecular weight of approximately 232.3 g/mol. The compound features a pyridine ring structure, which contributes to its pharmacological activity.

Data

  • Stereochemistry: Achiral
  • Defined Stereocenters: 0
  • Charge: Neutral
  • SMILES Notation: CS(O)(=O)=O.CNCCC1=CC=CC=N1
  • InChIKey: FUWLKZQYMWTFBA-UHFFFAOYSA-N .
Chemical Reactions Analysis

Betahistine undergoes various chemical reactions primarily during metabolism. It is metabolized into its main inactive metabolite, 2-pyridylacetic acid, via monoamine oxidase enzymes. This metabolic pathway highlights its pharmacokinetic properties and influences its therapeutic efficacy.

Technical Details

The primary reaction can be summarized as follows:

C8H12N2C7H7N+CH3COOH\text{C}_8\text{H}_{12}\text{N}_2\rightarrow \text{C}_7\text{H}_7\text{N}+\text{CH}_3\text{COOH}

This reaction illustrates how betahistine is broken down in the body, emphasizing its rapid metabolism and excretion through urine .

Mechanism of Action

The mechanism of action for betahistine involves multiple pathways:

  1. Histamine H1 Receptor Agonism: Betahistine stimulates H1 receptors in the inner ear, leading to vasodilation and increased blood flow, which helps reduce endolymphatic pressure.
  2. Histamine H3 Receptor Antagonism: By blocking H3 receptors, betahistine increases histamine release from presynaptic neurons, enhancing neurotransmitter turnover and promoting central vestibular compensation.
  3. Neurotransmitter Modulation: The increase in histamine levels also affects other neurotransmitters such as serotonin, contributing to improved balance and reduced vertigo symptoms .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 150-152 °C
  • Boiling Point: Approximately 210.9 °C
  • Solubility: Soluble in water and organic solvents like isopropanol.

Chemical Properties

  • pKa Values: 3.5 and 9.7
  • LogP (Partition Coefficient): 0.10
  • Protein Binding: Less than 5% .

These properties are crucial for understanding the drug's behavior in biological systems and its pharmacokinetics.

Applications

Betahistine monomesilate is primarily used for:

  • Treatment of Ménière's Disease: It alleviates symptoms such as vertigo, tinnitus, and hearing loss associated with this condition.
  • Vestibular Disorders Management: It has shown efficacy in treating various other vestibular disorders due to its action on histaminergic pathways.

Clinical studies have demonstrated its effectiveness in improving quality of life for patients suffering from these conditions .

Pharmacological Mechanisms of Action

Histaminergic Receptor Modulation Dynamics

Betahistine monomesilate exerts its therapeutic effects primarily through dual receptor modulation targeting histamine H1 and H3 receptors. Its actions rebalance inner ear fluid dynamics and central vestibular processing.

H1 Receptor Partial Agonism in Vestibular Microcirculation

As a weak partial agonist of histamine H1 receptors, betahistine monomesilate stimulates vascular endothelial cells in the inner ear. This induces vasodilation and increases capillary permeability within the stria vascularis, enhancing cochlear blood flow. The resultant improved microcirculation reduces endolymphatic pressure by promoting fluid resorption and decreasing production in the endolymphatic sac. Studies confirm this mechanism alleviates hydrops in Ménière's disease models by normalizing ion transport pathways [1] [6].

Table 1: Receptor Binding Profile of Betahistine Monomesilate

ReceptorActionAffinity (IC₅₀/EC₅₀)Functional Outcome
H1Partial agonist0.1 μM (EC₅₀)Vasodilation, increased vascular permeability
H3Inverse agonist1.9–3.3 μM (IC₅₀)Enhanced histamine/neurotransmitter release
H2No significant activity>100 μMNegligible effect

H3 Receptor Antagonism and Neurotransmitter Release Modulation

Betahistine monomesilate acts as a potent inverse agonist at presynaptic H3 autoreceptors and heteroreceptors. By blocking H3 receptors (Ki = 1.4–2.5 μM in recombinant systems), it amplifies the release of histamine, acetylcholine, norepinephrine, serotonin, and GABA in vestibular nuclei and cortical regions [2] [8]. This neurotransmitter surge:

  • Disinhibits histaminergic neurons in the tuberomamillary nucleus, enhancing vestibular compensation
  • Modulates vestibular nuclei activity by restoring excitatory/inhibitory balance
  • Accelerates central compensation after peripheral vestibular lesions via increased synaptic plasticity [4] [9]

Vestibular Nuclei Signal Transduction Pathways

Within the medial vestibular nucleus (MVN), betahistine monomesilate activates postsynaptic H1 receptors on GABAergic commissural neurons. This triggers Gq-protein-mediated signaling, increasing intracellular calcium and potentiating inhibitory output to contralateral vestibular nuclei. The resultant rebalancing of intervestibular activity suppresses pathological nystagmus and vertigo [9]. Crucially, H1 receptor expression increases asymmetrically in ipsilesional MVN neurons after unilateral vestibular damage, making them key targets for betahistine-driven compensation. Blocking H1 receptors in MVN abolishes betahistine’s therapeutic effects, confirming this pathway’s centrality [9].

Table 2: Neurotransmitter Modulation by H3 Receptor Inverse Agonism

NeurotransmitterRelease IncreasePrimary Site of ActionFunctional Impact
Histamine3–5 foldTuberomamillary nucleus → Vestibular nucleiEnhanced vestibular compensation
Acetylcholine2.8 foldBrainstem/cortexCognition improvement
Norepinephrine2.1 foldLocus coeruleus → MVNArousal, vigilance
GABA1.9 foldCommissural inhibitory systemRebalancing of bilateral vestibular tone

Endolymphatic Pressure Regulation Mechanisms

Betahistine monomesilate directly targets endolymphatic hydrops – the pathological fluid accumulation in Ménière’s disease. Through H1-mediated vasodilation, it increases blood flow in the spiral modiolar artery and stria vascularis, which:

  • Enhances endolymphatic sac function by upregulating Na⁺/K⁺-ATPase activity
  • Activates aquaporin channels to accelerate fluid resorption
  • Reduces glycoprotein deposition in endolymphatic sac tissues, improving drainage capacity [1] [6]

Concurrently, H3 inverse agonism in the central nervous system decreases neurogenic inflammation in the labyrinth by suppressing substance P release. This dual peripheral-central action normalizes endolymph production/resorption ratios, preventing rupture of Reissner’s membrane and subsequent vertigo attacks [3] [6].

Properties

CAS Number

380416-14-8

Product Name

Betahistine monomesilate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C9H16N2O3S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)

InChI Key

FUWLKZQYMWTFBA-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.